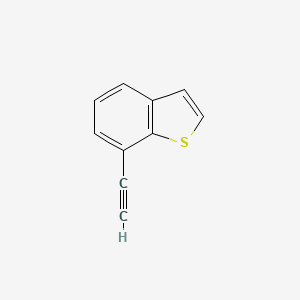
7-Ethynyl-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethynyl-1-benzothiophene is a heteroaromatic compound that belongs to the benzothiophene family. Benzothiophenes are known for their significant roles in medicinal chemistry and materials science due to their diverse biological and pharmacological properties . These compounds have been utilized in various applications, including as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant agents .
Mechanism of Action
Target of Action
Benzothiophene derivatives, which include 7-ethynyl-1-benzothiophene, are known to have diverse applications in medicinal chemistry .
Mode of Action
Benzothiophene derivatives are synthesized using coupling reactions and electrophilic cyclization reactions . This suggests that the interaction of this compound with its targets could involve similar chemical reactions.
Biochemical Pathways
Benzothiophene derivatives are known to have diverse applications in medicinal chemistry and materials science . This suggests that this compound could potentially affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
aureus and potential as antifungal agents . This suggests that this compound could potentially have similar effects.
Biochemical Analysis
Biochemical Properties
Benzothiophene derivatives have been synthesized and tested against various microorganisms, showing high antibacterial activity . This suggests that 7-Ethynyl-1-benzothiophene may interact with certain enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Benzothiophene derivatives have shown high antioxidant capacities, surpassing the antioxidant capacity of a universally accepted reference of trolox . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiophene motifs have been synthesized under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, followed by an S-migration process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiophene derivatives, including 7-Ethynyl-1-benzothiophene, can be achieved through various methods. One common approach involves coupling reactions and electrophilic cyclization reactions . For instance, the Sonogashira cross-coupling reaction of 2-bromo-5-(4-methoxyphenyl)thiophene with 1-ethynyl-2-(methylsulfanyl)benzene, followed by electrophilic cyclization, can yield benzothiophene derivatives .
Industrial Production Methods: Industrial production of benzothiophene derivatives often involves scalable synthetic routes that ensure high yield and purity. The use of metal catalysts, such as palladium, in coupling reactions is a common practice in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-Ethynyl-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, such as bromine or iodine, are used in electrophilic substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophene derivatives .
Scientific Research Applications
7-Ethynyl-1-benzothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties and is tested against various microorganisms, including C. albicans, B. subtilis, E. coli, and S.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Raloxifene: A benzothiophene derivative used for the treatment of breast cancer.
Zileuton: Another benzothiophene derivative used as an anti-inflammatory agent.
Sertaconazole: A benzothiophene derivative with antifungal properties.
Uniqueness: 7-Ethynyl-1-benzothiophene is unique due to its ethynyl group, which imparts distinct chemical reactivity and biological properties compared to other benzothiophene derivatives . This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
7-ethynyl-1-benzothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6S/c1-2-8-4-3-5-9-6-7-11-10(8)9/h1,3-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUAQDUKODVULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=C1SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2698110.png)
![1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B2698111.png)
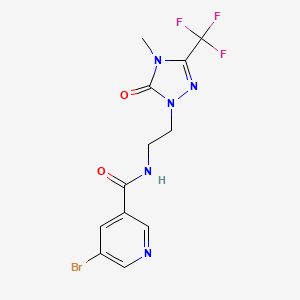
![4-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B2698114.png)
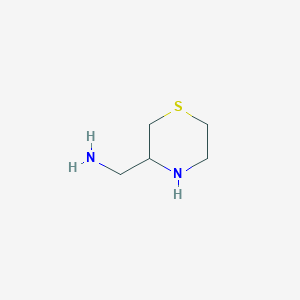
![3-[(2,4-dichlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2698117.png)
![5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2698118.png)
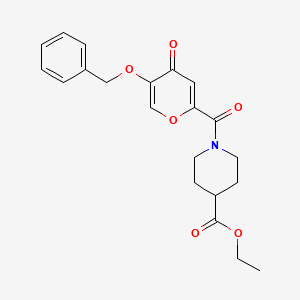
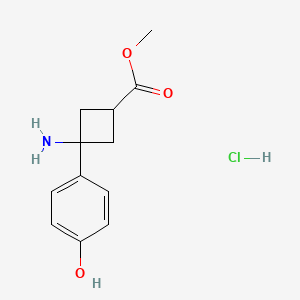
![2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2698121.png)
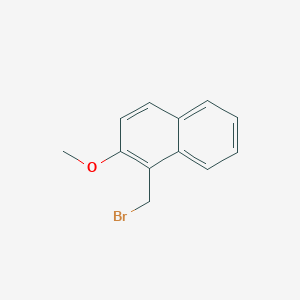
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2698125.png)
